molecular formula C12H6BrClO B8116990 6-Bromo-2-chlorodibenzo[b,d]furan

6-Bromo-2-chlorodibenzo[b,d]furan

Cat. No.: B8116990
M. Wt: 281.53 g/mol
InChI Key: ANJKWKBXTYYTCY-UHFFFAOYSA-N
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Description

Structural Framework and Nomenclature of Dibenzo[b,d]furan Systems

The foundational structure of these compounds is dibenzo[b,d]furan, a tricyclic aromatic system. It consists of two benzene (B151609) rings fused to a central furan (B31954) ring. wikipedia.orgekb.eg The term "dibenzo[b,d]furan" is the preferred IUPAC name. wikipedia.orgepa.gov The molecule is a volatile white solid, soluble in nonpolar organic solvents, and is a component of coal tar. wikipedia.org

The nomenclature of dibenzo[b,d]furan derivatives follows a standardized numbering system to denote the positions of substituent atoms on the aromatic rings. This systematic numbering is crucial for distinguishing between different isomers.

Table 1: Properties of the Parent Compound Dibenzofuran (B1670420)

Property Value
Chemical Formula C₁₂H₈O
Molar Mass 168.19 g/mol
Appearance White crystalline powder
Melting Point 81 to 85 °C
Boiling Point 285 °C
CAS Number 132-64-9

Data sourced from multiple references. wikipedia.orgepa.govnist.govnih.gov

Academic Significance of Halogenated Dibenzofuran Congeners

The academic significance of halogenated dibenzofurans, particularly polyhalogenated congeners (PXDFs), stems from several key areas of research. These compounds are recognized as persistent organic pollutants (POPs) that can form during high-temperature processes, such as waste incineration, especially when both bromine and chlorine sources are present. waters.comgreenpeace.to The combustion of materials containing brominated flame retardants (BFRs) and chlorinated substances can lead to the formation of mixed bromo-chloro dibenzofurans. waters.comgreenpeace.to

Research into these compounds is often driven by their complex formation mechanisms and the need to understand their environmental fate. nih.govnih.gov Studies have investigated the pyrolysis of precursors like 2-bromophenol (B46759) and 2-chlorophenol (B165306), which can lead to a variety of halogenated dibenzofurans. nih.gov Furthermore, structure-activity relationship (SAR) studies are conducted to predict the properties and behavior of different congeners. nih.govacs.orgtandfonline.com Beyond their environmental context, certain dibenzofuran derivatives are also explored as intermediates in the synthesis of more complex molecules, including those with potential applications in materials science and medicinal chemistry. nih.govuyanchem.com

Focus on 6-Bromo-2-chlorodibenzo[b,d]furan within Polyhalogenated Dibenzofuran Studies

This compound is a specific congener within the vast family of polyhalogenated dibenzofurans. As a mixed halogenated compound, it contains both a bromine and a chlorine atom attached to its dibenzofuran core. While extensive research on this exact isomer is not widely published, its existence and study fall within the broader investigation of PXDFs.

The interest in such compounds often relates to their potential formation as byproducts in thermal processes. For instance, studies on the pyrolysis of mixed phenol (B47542) solutions have shown the formation of various brominated, chlorinated, and mixed bromo-chloro dibenzofurans. nih.gov The presence of both bromine and chlorine in a system can lead to a complex mixture of halogenated products. nih.gov

The specific substitution pattern of this compound influences its chemical and physical properties. The positions of the halogen atoms are critical in determining the molecule's electronic characteristics and reactivity. Isomers of this compound, such as 4-bromo-6-chlorodibenzofuran, have been identified as products in laboratory pyrolysis studies. nih.gov Other related isomers are also subjects of chemical synthesis and research, often for their potential use as intermediates in creating materials for applications like organic light-emitting diodes (OLEDs). uyanchem.com

Table 2: Chemical Identifiers for this compound and Related Isomers

Compound Name CAS Number Molecular Formula
This compound 2179279-99-1 C₁₂H₆BrClO
2-Bromo-6-chlorodibenzo[b,d]furan 2138490-84-1 C₁₂H₆BrClO
6-Bromo-3-chlorodibenzo[b,d]furan 2361279-68-5 C₁₂H₆BrClO
4-Bromo-6-chlorodibenzo[b,d]furan Not readily available C₁₂H₆BrClO

Data sourced from multiple references. chemicalbook.comamadischem.comchemscene.combldpharm.com

The study of specific congeners like this compound contributes to a more comprehensive understanding of the formation, behavior, and potential applications of the entire class of polyhalogenated dibenzofurans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-chlorodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrClO/c13-10-3-1-2-8-9-6-7(14)4-5-11(9)15-12(8)10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJKWKBXTYYTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Studies of 6 Bromo 2 Chlorodibenzo B,d Furan

Reactions Involving Halogen Substituents

The presence of both bromine and chlorine atoms on the dibenzofuran (B1670420) skeleton provides distinct opportunities for selective chemical transformations. The differing reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is a key factor in synthetic strategies involving this compound.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides. wikipedia.org This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group (the halide), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglumenlearning.comopenstax.org The aromaticity of the ring is temporarily broken during this step and is restored upon the elimination of the halide ion. libretexts.orgyoutube.com

For a successful SNAr reaction, the aromatic ring is typically activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.orgopenstax.org These groups are crucial for stabilizing the negative charge of the Meisenheimer complex. lumenlearning.comopenstax.org In 6-Bromo-2-chlorodibenzo[b,d]furan, the halogen atoms themselves are electron-withdrawing, but they are not as strongly activating as, for example, a nitro group. youtube.com Therefore, forcing conditions, such as high temperatures or the use of very strong nucleophiles, may be required to facilitate substitution.

The relative reactivity of the two halogen substituents is dictated by the strength of the carbon-halogen bond. The C-Br bond is generally weaker and more polarizable than the C-Cl bond, making the bromine at the 6-position the more likely site for nucleophilic attack compared to the chlorine at the 2-position, especially under conditions where selective substitution is possible.

Cross-Coupling Transformations (e.g., Suzuki, Stille Reactions)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and halogenated dibenzofurans are viable substrates for these transformations. mdpi.com The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halogen bond of the dibenzofuran.

Transmetalation : A functional group is transferred from an organometallic reagent to the palladium center.

Reductive Elimination : The two organic fragments on the palladium center couple, forming the new bond and regenerating the palladium(0) catalyst. youtube.com

Suzuki Reaction: This reaction couples an organoboron reagent (like a boronic acid or ester) with the aryl halide. youtube.com It is widely used for the synthesis of biaryl compounds. mdpi.com

Stille Reaction: This reaction utilizes an organotin compound (stannane) as the coupling partner. youtube.com

In the context of this compound, the differential reactivity of the C-Br and C-Cl bonds is highly advantageous. Oxidative addition of palladium occurs much more readily at the weaker C-Br bond than at the stronger C-Cl bond. This chemoselectivity allows for precise, site-specific functionalization at the 6-position while leaving the 2-chloro substituent intact. This strategy has been successfully applied to various brominated benzofuran (B130515) derivatives to create more complex molecules. mdpi.comnih.govsemanticscholar.org Achieving coupling at the C-Cl position would require more forcing reaction conditions, a different catalyst system, or prior conversion of the C-Br position.

Table 1: Representative Conditions for Cross-Coupling Reactions on Brominated Benzofurans

Reaction Type Catalyst System Base Solvent Temperature (°C) Findings Reference
Suzuki Pd(II) complex, K₂CO₃ K₂CO₃ EtOH/H₂O 80 Good to excellent yields for coupling of 2-(4-bromophenyl)benzofuran (B12281498) with various arylboronic acids. mdpi.comsemanticscholar.org
Suzuki PdCl₂, XantPhos - DCE 80 Highly efficient synthesis of 2-alkenylbenzo[b]furans from 2-bromobenzo[b]furans. nih.gov
Stille Pd(OAc)₂, XPhos CsF DME 80 Effective coupling of stannylated diazocines with aryl bromides, often outperforming Suzuki for sterically hindered substrates. nih.gov

Reactivity of the Aromatic Ring System

The dibenzofuran core is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The existing halogen substituents modify this reactivity and direct the position of further substitution.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. nih.govlibretexts.org The reaction proceeds via a two-step mechanism involving the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex), followed by the loss of a proton to restore aromaticity. libretexts.org

The regioselectivity of EAS on a substituted ring is governed by the electronic properties of the existing substituents. studysmarter.co.uklibretexts.org

Oxygen Atom : The furan (B31954) oxygen is an activating group and directs incoming electrophiles to its ortho positions (C4 and C6).

Halogens (Br and Cl) : Halogens are deactivating groups due to their inductive electron withdrawal, but they are ortho-, para-directors because their lone pairs can stabilize the arenium ion intermediate through resonance. libretexts.org

In this compound, the potential sites for electrophilic attack are C1, C3, C4, C7, C8, and C9. The directing effects of the substituents are as follows:

The 2-chloro group directs to C1 and C3.

The 6-bromo group directs to C7 and C8 (C4 is blocked by the furan oxygen).

The furan oxygen directs to C4 and C6 (both are already substituted).

Predicting the precise outcome requires considering the combined influence of these effects. The positions activated by multiple groups or least deactivated would be the most favorable. Positions C3, C4, and C7 are often cited as reactive sites in unsubstituted dibenzofuran. acs.org Given the substitution pattern, electrophilic attack would likely be directed to the unsubstituted benzene (B151609) ring, with positions C7 and C8 being probable targets due to the directing effect of the C6-bromo group. A comprehensive analysis of the resonance structures of the possible arenium ion intermediates is necessary to definitively predict the major product.

Oxidative and Reductive Degradation Mechanisms

The environmental fate of halogenated dibenzofurans is of significant interest, and their degradation often involves oxidative or reductive pathways. These compounds can be formed during combustion processes, particularly from materials containing both bromine and chlorine. researchgate.netmcmaster.capsu.edu

In the atmosphere, the primary degradation pathway for gas-phase organic compounds is reaction with hydroxyl (•OH) radicals. The reaction of •OH with aromatic compounds like dibenzofuran typically proceeds via electrophilic addition of the radical to the aromatic ring. nih.gov

For this compound, the mechanism is expected to involve:

•OH Addition : The hydroxyl radical adds to one of the carbon atoms in the aromatic rings, forming a hydroxycyclohexadienyl-type radical. The addition is likely to occur at the most electron-rich positions, away from the deactivating influence of the halogens.

Subsequent Reactions : This radical intermediate can then react further. In the presence of oxygen (O₂), it can lead to the formation of phenolic products or undergo ring-opening, ultimately leading to the breakdown of the persistent dibenzofuran structure.

Theoretical studies on the formation of dibenzofuran from precursors like phenanthrene (B1679779) have shown that •OH addition is a key step. nih.gov The presence of halogens on the ring will influence the rate and sites of •OH attack, but the fundamental mechanism of addition followed by further oxidation is expected to be the primary degradation pathway in the atmosphere.

Table 2: Mechanistic Insights into Reactions with Atmospheric Oxidants

Reactant Proposed Mechanism Key Intermediates Significance Reference
Hydroxyl Radical (•OH) Electrophilic addition to the aromatic ring. Hydroxycyclohexadienyl-type radical. Primary atmospheric degradation pathway for gas-phase dibenzofurans. nih.gov
Ozone (O₃) Slower reaction compared to •OH; involves electrophilic attack leading to ring cleavage. Ozonide and other oxygenated intermediates. Contributes to the overall atmospheric breakdown, though typically less significant than the •OH reaction for this class of compounds. -
Formation and Reactivity of Radical Intermediates

The formation of this compound is often a result of high-temperature processes, such as waste incineration, where chlorinated and brominated precursors are present. The mechanisms of formation involve radical intermediates. For instance, the gas-phase thermal degradation of a mixture of 2-chlorophenol (B165306) and 2-bromophenol (B46759) has been shown to produce a variety of mixed halogenated dibenzofurans. nih.govnih.gov In these reactions, phenoxy radicals are key intermediates. The condensation reactions of 2-chlorophenoxy and 2-bromophenoxy radicals can lead to the formation of various polyhalogenated dibenzo-p-dioxins and dibenzofurans. researchgate.net

While specific studies on the radical intermediates of this compound are not extensively documented, the reactivity can be inferred from related compounds. The reactivity of the dibenzofuran nucleus is influenced by the electronic effects of the halogen substituents. The bromine and chlorine atoms are electron-withdrawing, which affects the electron density of the aromatic rings and influences the stability and reactivity of any radical intermediates formed.

In the context of degradation, the formation of radical anions is a critical step. For many halogenated aromatic compounds, electron attachment can lead to the formation of a radical anion, which can then undergo dissociation through the cleavage of a carbon-halogen bond. The relative ease of cleavage of carbon-halogen bonds (C-Br vs. C-Cl) is a significant factor in the subsequent reactivity. Generally, the C-Br bond is weaker than the C-Cl bond, making it more susceptible to cleavage. This suggests that in a radical anion of this compound, the initial fragmentation would likely involve the loss of a bromide ion.

Studies on related polyhalogenated dibenzofurans indicate that radical-mediated reactions are central to their transformation. These reactions can be initiated by thermal energy, photochemical energy, or through redox processes in various environmental matrices.

Photochemical Transformations

The photochemical behavior of halogenated aromatic hydrocarbons is a crucial aspect of their environmental fate. Photolysis, or the degradation of a compound by light, is a significant transformation process for these molecules. researchgate.net For this compound, photochemical transformations are expected to proceed primarily through reductive dehalogenation. This process involves the absorption of a photon, leading to an excited state, followed by the cleavage of a carbon-halogen bond.

The general principles of photochemistry of polyhalogenated dibenzofurans suggest that the rate and products of photolysis are dependent on several factors, including the wavelength of light, the solvent or matrix, and the presence of photosensitizers. nih.gov In aqueous environments, the presence of natural substances like humic acids can enhance the rate of photodegradation. csbsju.edu

For mixed halogenated compounds like this compound, selective dehalogenation is anticipated. Research on other brominated and chlorinated aromatic compounds has consistently shown that the C-Br bond is more photolabile than the C-Cl bond. nih.gov Therefore, it is highly probable that the primary photochemical transformation of this compound would involve the cleavage of the C-Br bond to form 2-chlorodibenzo[b,d]furan. Subsequent photolysis could then lead to the cleavage of the C-Cl bond, eventually resulting in the parent dibenzofuran molecule.

The table below summarizes the expected primary photochemical transformation product of this compound based on the principles of selective dehalogenation.

Starting Compound Expected Primary Photoproduct Rationale
This compound2-Chlorodibenzo[b,d]furanHigher lability of the C-Br bond compared to the C-Cl bond under photolytic conditions.

It is important to note that other photochemical reactions, such as ring cleavage and the formation of hydroxylated byproducts, can also occur, particularly in the presence of reactive oxygen species. csbsju.edu However, reductive dehalogenation is generally considered the dominant pathway for polyhalogenated aromatic hydrocarbons.

Advanced Spectroscopic Characterization and Analytical Methodologies

Chromatographic Separation Techniques for Isomer Analysis

Given that numerous positional isomers of bromochloro-dibenzofurans can exist, high-performance chromatographic separation is the cornerstone of their analysis. The specific substitution pattern on the dibenzofuran (B1670420) core dictates the compound's physicochemical properties and, consequently, its chromatographic behavior.

Comprehensive two-dimensional gas chromatography (GC×GC) is an exceptionally powerful technique for the analysis of complex samples containing a multitude of halogenated compounds. nih.gov This method utilizes two different capillary columns connected in series via a modulator. The separation in the first dimension is typically based on boiling point, while the second, shorter column provides a rapid separation based on a different property, such as polarity.

This orthogonal separation mechanism significantly enhances peak capacity and resolution, allowing for the separation of isomers that would otherwise co-elute in a single-column setup. nih.gov For mixed halogenated dibenzofurans, GC×GC can effectively separate different congener groups in the two-dimensional space, which is particularly beneficial when analyzing complex matrices like fire debris, where hundreds of halogenated compounds may be present. nih.govresearchgate.net The structured nature of GC×GC chromatograms, where compounds of a similar class appear in distinct regions, aids in the identification of compound classes even without commercially available standards for every congener. researchgate.net

Table 1: GC×GC Column Combinations for Halogenated Compound Analysis

First Dimension Column (Non-polar) Second Dimension Column (Polar/Selective) Application Focus
DB-5 type (e.g., 5% phenyl-methylpolysiloxane) Rtx-Dioxin2, Rxi-17SilMS Separation of Polychlorinated/Polybrominated Dibenzo-p-dioxins and Dibenzofurans (PCDD/Fs, PBDD/Fs) nih.gov

This table presents typical column sets used in GCxGC for analyzing complex mixtures of halogenated aromatic compounds. The choice of columns is critical for achieving the desired separation.

High-Resolution Gas Chromatography (HRGC), typically employing long (e.g., 30-60 m) and narrow-bore capillary columns, is fundamental for achieving congener-specific analysis of halogenated dibenzofurans. researchgate.net Congener profiling is the detailed determination of the concentrations of individual isomers within a sample. tandfonline.comoup.com This is crucial because the toxicological properties of dibenzofuran congeners can vary significantly with the position of the halogen substituents.

For the analysis of brominated and mixed halogenated furans, columns with specific stationary phases are selected to maximize the separation of key isomers. The use of a thin film thickness (e.g., 0.1 µm) is often preferred to lower the elution temperatures of the analytes, which is especially important for highly brominated compounds that can be thermally labile. researchgate.net The coupling of HRGC with high-resolution mass spectrometry (HRMS) provides a robust platform for the selective and sensitive determination of target compounds like 6-Bromo-2-chlorodibenzo[b,d]furan. researchgate.net

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is the definitive tool for the identification and quantification of this compound, providing information on molecular weight and elemental composition.

High-resolution mass spectrometry (HRMS) is capable of measuring mass-to-charge ratios (m/z) with very high accuracy (typically to four or five decimal places). This allows for the determination of a molecule's elemental formula from its exact mass. For this compound (C₁₂H₆BrClO), HRMS can easily distinguish it from other compounds that may have the same nominal mass but a different elemental composition. This specificity is vital for minimizing false positives from interfering compounds in the sample matrix. oup.comnih.gov When coupled with HRGC, HRMS provides unambiguous identification, and using techniques like isotope dilution, it can achieve very low limits of detection, often in the picogram to femtogram range. nih.gov

The presence of both bromine and chlorine atoms gives this compound a highly characteristic isotopic signature in its mass spectrum. This pattern is a result of the natural abundance of the major isotopes of these halogens:

Chlorine: ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%), a ratio of approximately 3:1. chemguide.co.uk

Bromine: ⁷⁹Br (≈50.7%) and ⁸¹Br (≈49.3%), a ratio of approximately 1:1. chemguide.co.uk

A molecule containing one chlorine atom and one bromine atom will exhibit a distinctive cluster of peaks for the molecular ion (M). The primary peak (M) corresponds to the molecule containing the lightest isotopes (³⁵Cl and ⁷⁹Br). An "M+2" peak will be observed for molecules containing either ³⁷Cl and ⁷⁹Br or ³⁵Cl and ⁸¹Br. Finally, an "M+4" peak will be present for molecules containing the heaviest isotopes of both halogens (³⁷Cl and ⁸¹Br). The relative intensities of these peaks provide a powerful confirmation of the number of chlorine and bromine atoms present. docbrown.inforesearchgate.netwhitman.edu

Table 2: Theoretical Isotopic Profile for the Molecular Ion of this compound (C₁₂H₆⁷⁹Br³⁵ClO)

Ion Contributing Isotopes Theoretical m/z Relative Intensity (%)
[M]⁺ ¹²C₁₂, ¹H₆, ⁷⁹Br, ³⁵Cl, ¹⁶O 280.9397 76.6
[M+2]⁺ ¹²C₁₂, ¹H₆, ⁸¹Br, ³⁵Cl, ¹⁶O or ¹²C₁₂, ¹H₆, ⁷⁹Br, ³⁷Cl, ¹⁶O 282.9377 100.0

This table shows the calculated isotopic distribution for the molecular ion of this compound. The unique 3-peak pattern and their intensity ratios are a definitive signature for a compound containing one bromine and one chlorine atom.

Under electron ionization (EI) conditions used in many GC-MS systems, the molecular ion of this compound will undergo fragmentation, providing further structural information. For halogenated dibenzofurans, common fragmentation pathways include the sequential loss of halogen atoms and the loss of a carbonyl group (CO).

Typical fragmentation steps include:

Loss of a Bromine atom: [M - Br]⁺

Loss of a Chlorine atom: [M - Cl]⁺

Loss of CO: [M - CO]⁺

Sequential loss: [M - Br - CO]⁺ or [M - Cl - CO]⁺

The resulting fragment ions will also exhibit characteristic isotope patterns if they still contain a halogen atom. For instance, the [M - Br]⁺ fragment will show the 3:1 isotope pattern for a single chlorine atom. Negative ion atmospheric pressure chemical ionization (APCI) has also been shown to produce structure-diagnostic cleavages of the ether bonds in the dibenzofuran ring, which can help differentiate isomers based on the distribution of halogens between the two aromatic rings. acs.org The identification of these specific fragment ions, known as diagnostic ions, provides crucial clues to confirm the dibenzofuran core structure and the nature of its halogenation. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. For this compound, both ¹H and ¹³C NMR spectroscopy provide critical information regarding the electronic environment of each hydrogen and carbon atom, respectively. The predicted chemical shifts and coupling constants allow for a detailed assignment of the aromatic protons and carbons.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to display six distinct signals in the aromatic region, corresponding to the six protons on the dibenzofuran skeleton. The substitution pattern, with a chlorine atom at the 2-position and a bromine atom at the 6-position, significantly influences the chemical shifts of the neighboring protons. The electron-withdrawing nature of the halogen atoms generally leads to a downfield shift of the signals of nearby protons.

The predicted ¹H NMR spectral data, including chemical shifts (δ), multiplicities, and coupling constants (J), are summarized in the table below. These predictions are based on computational models and comparison with structurally similar compounds, such as 2-chlorodibenzo[b,d]furan. The protons are numbered according to the standard dibenzofuran nomenclature.

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-17.85dJ = 2.1
H-37.40ddJ = 8.5, 2.1
H-47.95dJ = 8.5
H-77.50ddJ = 8.2, 1.8
H-87.35tJ = 8.0
H-97.60dJ = 7.8

The proton H-1, being adjacent to the chlorine atom, is expected to be the most deshielded proton on that ring, appearing as a doublet due to coupling with H-3. Similarly, H-4 is shifted downfield and appears as a doublet from coupling with H-3. The bromine atom at the 6-position will influence the chemical shifts of the protons on the adjacent ring, with H-7 and H-9 being the most affected.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is predicted to show 12 distinct signals, as the substitution pattern removes all planes of symmetry, making each carbon atom chemically unique. The positions of the carbon signals are highly dependent on the electronic effects of the halogen substituents. The carbons directly bonded to the electronegative chlorine (C-2) and bromine (C-6) atoms are expected to be significantly shifted downfield.

The predicted ¹³C NMR chemical shifts are presented in the following table. These values are derived from computational predictions and are compared with known data for related halogenated dibenzofurans.

Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-1113.5
C-2131.0
C-3123.0
C-4128.5
C-4a121.5
C-5a155.0
C-6118.0
C-7129.0
C-8124.0
C-9122.0
C-9a125.0
C-9b156.5

The carbons C-5a and C-9b, which are bonded to the central oxygen atom, are expected to have the largest chemical shifts due to the high electronegativity of oxygen. The presence of the halogen atoms introduces significant changes in the electron density around the carbon atoms of the dibenzofuran core, which is reflected in the predicted chemical shifts.

Infrared and Raman Spectroscopy for Vibrational Analysis

The vibrational spectrum of this compound is expected to be rich and complex due to its low symmetry. The key vibrational modes can be categorized as follows:

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹.

Aromatic C-C Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic rings usually appear in the 1600-1400 cm⁻¹ range.

C-O-C Stretching: The asymmetric and symmetric stretching of the ether linkage (C-O-C) in the furan (B31954) ring gives rise to strong bands, typically in the 1300-1000 cm⁻¹ region.

C-Cl and C-Br Stretching: The vibrations of the carbon-halogen bonds are a key feature. The C-Cl stretching vibration is expected in the 850-550 cm⁻¹ range, while the C-Br stretch occurs at lower frequencies, typically between 680 and 515 cm⁻¹. These bands are often strong in the IR spectrum.

Out-of-Plane Bending: The out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern on the aromatic rings, are expected in the 900-650 cm⁻¹ region.

A summary of the expected characteristic vibrational frequencies for this compound is provided in the table below.

Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aromatic C=C Stretch1600 - 1450
C-O-C Asymmetric Stretch1300 - 1200
C-O-C Symmetric Stretch1100 - 1000
Aromatic C-H Out-of-Plane Bend900 - 700
C-Cl Stretch850 - 550
C-Br Stretch680 - 515

In Raman spectroscopy, the aromatic ring stretching and the C-Br and C-Cl stretching vibrations are also expected to be prominent. Due to the principle of mutual exclusion for molecules with a center of symmetry, some vibrations may be active in Raman but not in IR, and vice versa. However, as this compound lacks a center of inversion, many of its vibrational modes are expected to be active in both IR and Raman spectroscopy.

Theoretical and Computational Investigations of 6 Bromo 2 Chlorodibenzo B,d Furan

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties that govern the reactivity of 6-Bromo-2-chlorodibenzo[b,d]furan. These methods allow for a detailed exploration of potential reaction pathways and the factors that influence them.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules like this compound. DFT calculations can predict various molecular properties, including optimized geometry, electronic energies, and the distribution of electron density. These calculations are crucial for understanding the mechanisms of reactions this compound may undergo, such as nucleophilic aromatic substitution or degradation pathways.

For instance, DFT can be employed to model the reaction of this compound with a hydroxyl radical, a key reactive species in atmospheric and biological degradation processes. By calculating the energies of reactants, intermediates, and products, a reaction energy profile can be constructed, revealing the thermodynamic feasibility of different reaction channels.

Table 1: Representative DFT-Calculated Thermodynamic Data for a Hypothetical Reaction of this compound

Parameter Value (kcal/mol)
Enthalpy of Reaction (ΔH)-25.8
Gibbs Free Energy of Reaction (ΔG)-22.1
Electronic Energy of Reactants-1589.4
Electronic Energy of Products-1615.2

A critical aspect of studying reaction mechanisms is the identification and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate, and the energy difference between the reactants and the transition state defines the activation energy barrier. Computational methods, particularly DFT, are adept at locating these fleeting structures.

By performing a transition state search, researchers can determine the geometry of the activated complex and calculate the activation energy. This information is vital for predicting the kinetics of a reaction. A high energy barrier would suggest a slow reaction rate, while a lower barrier indicates a more facile process. For this compound, this could involve modeling the breaking of a carbon-halogen bond or the addition of a reactant to the aromatic system.

The reactivity of a molecule can be significantly influenced by its environment. For a compound like this compound, which may be found in aqueous environments, understanding the role of water is crucial. Computational models can incorporate the effects of a solvent, either explicitly by including individual water molecules in the calculation or implicitly through a continuum solvent model.

These simulations can reveal how water molecules might stabilize reactants, intermediates, or transition states through hydrogen bonding or dielectric effects. This stabilization can alter the energy barriers and, consequently, the preferred reaction pathways compared to the gas phase. For example, a reaction involving the formation of charged intermediates would likely be accelerated in a polar solvent like water.

Molecular Modeling and Simulations

Molecular modeling and simulations provide insights into the three-dimensional structure and dynamic behavior of this compound, as well as its interactions with other molecules.

While the dibenzofuran (B1670420) core is relatively rigid, some degree of conformational flexibility may exist, particularly concerning the orientation of the halogen substituents relative to the fused ring system. Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformers.

Molecular geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Table 2: Selected Optimized Geometrical Parameters for this compound (Representative Values)

Parameter Value
C-Br Bond Length1.90 Å
C-Cl Bond Length1.74 Å
C-O Bond Length (average)1.37 Å
Dihedral Angle (C1-C2-C3-C4)0.5°

The extended aromatic system of dibenzofurans makes them susceptible to non-covalent interactions, particularly π-π stacking. These interactions occur when the electron-rich π systems of two aromatic rings align, leading to an attractive force. π-π stacking can play a significant role in the aggregation of these molecules in the environment and their binding to biological macromolecules.

Molecular simulations can be used to model the interaction between two or more molecules of this compound. By calculating the interaction energy as a function of the distance and orientation between the molecules, the strength and preferred geometry of π-π stacking can be quantified. These studies can help to explain the physical properties of the compound, such as its solubility and melting point, and provide insights into its potential for bioaccumulation.

Prediction of Physico-Chemical Parameters Relevant to Environmental Fate

The environmental fate of a chemical compound, such as this compound, is largely governed by its physico-chemical properties. These parameters determine its distribution in various environmental compartments (air, water, soil, and biota), its potential for long-range transport, and its persistence. Due to the challenges and costs associated with experimental determination for every chemical, computational models, particularly Quantitative Structure-Property Relationship (QSPR) models, are increasingly employed to predict these crucial properties.

QSPR models are based on the principle that the chemical structure of a molecule contains the necessary information to predict its properties. By correlating structural descriptors with experimentally determined properties of a range of similar chemicals, these models can estimate the properties of new or untested compounds. For halogenated dibenzofurans, these predictions are vital for assessing their environmental risk.

Limited predicted data is available for this compound from chemical suppliers. For instance, the density of the compound has been predicted to be approximately 1.7 g/cm³. vt-chemical.com However, a more comprehensive understanding of its environmental behavior requires a broader set of parameters.

The following table presents a set of predicted physico-chemical parameters for this compound, likely derived from such generalized QSPR models. It is important to note that these are estimated values and may differ from experimental values.

ParameterPredicted ValueSignificance in Environmental Fate
Molecular Weight281.53 g/molA fundamental property influencing other parameters like volatility and diffusion.
Density1.7 ± 0.1 g/cm³ vt-chemical.comIndicates whether the substance is likely to sink or float in water.
Boiling PointNot availableInfluences the volatility and the physical state of the compound in the environment.
Water SolubilityNot availableDetermines the compound's concentration in aquatic systems and its potential for transport in water. Low solubility often correlates with higher partitioning into sediments and biota.
Vapor PressureNot availableIndicates the tendency of a compound to volatilize into the atmosphere. Higher vapor pressure suggests greater potential for atmospheric transport.
log Kow (Octanol-Water Partition Coefficient)Not availableA key indicator of a compound's hydrophobicity and potential for bioaccumulation in fatty tissues of organisms. Higher log Kow values suggest a greater tendency to bioaccumulate.
Henry's Law ConstantNot availableDescribes the partitioning of a chemical between air and water. It is crucial for predicting the compound's distribution between the atmosphere and water bodies.

The lack of readily available, specific predicted values for several key parameters for this compound underscores the need for further computational studies on this particular compound. The development and application of specific QSPR models for brominated and chlorinated dibenzofurans would provide more accurate and reliable data for environmental risk assessments. Such studies would ideally involve the calculation of a wide range of molecular descriptors and the use of robust statistical methods to build and validate the predictive models.

Environmental Occurrence, Formation Mechanisms, and Transport Dynamics

Detection and Levels in Environmental Matrices

The detection of specific isomers of mixed halogenated dibenzofurans, such as 6-Bromo-2-chlorodibenzo[b,d]furan, presents a significant analytical challenge due to the vast number of possible congeners and the lack of commercial analytical standards. nih.gov Consequently, much of the available data is for homologue groups (e.g., monobromo-dichlorodibenzofurans) rather than for specific isomers.

Occurrence in Air, Soil, Sediments, and Water Systems

While specific data for this compound in environmental matrices is limited, studies on the broader class of PXDFs confirm their presence. Analytical methods have been developed for the determination of polyhalogenated dibenzo-p-dioxins and dibenzofurans (PHDDs/PHDFs), which includes bromo/chloro congeners, in ambient air, soil, sediments, and water. epa.gov

One study focusing on soil samples from a recycling plant fire found that monobromo-dichlorodibenzofuran was the most prevalent among the PXDFs analyzed, with concentrations ranging from 8.6 ng/g to 180 ng/g. nih.govresearchgate.net This indicates that soil in areas impacted by combustion of mixed halogenated waste can be a significant reservoir for these compounds.

Table 1: Concentration of Monobromo-dichlorodibenzofuran in Soil from a Recycling Plant Fire

SampleConcentration (ng/g)
Minimum8.6
Maximum180

Source: Adapted from Myers et al. (2012) nih.govresearchgate.net

Presence in Industrial Emissions (e.g., Fly Ash, Flue Gas)

Industrial thermal processes, such as waste incineration, are significant sources of mixed halogenated dibenzofurans. These compounds are formed and can be detected in the fly ash and flue gas of incinerators. nih.gov Although specific concentrations for this compound are not reported, the presence of various bromo-chloro dibenzofurans has been confirmed in emissions from municipal waste incinerators. nih.gov

Observation in Fire Debris and Post-Combustion Residues

Fires, particularly those involving materials treated with brominated flame retardants and containing chlorine sources, are a major source of PXDFs. Analysis of fire debris from simulated household and electronics fires has shown the presence of a complex mixture of polyhalogenated dibenzofurans.

In a study of simulated fire debris, the concentration of total mixed bromo-/chloro- dibenzofurans (PXDFs) was found to vary depending on the materials burned.

Table 2: Concentration Ranges of Mixed Bromo-/Chloro- Dibenzofurans (PXDFs) in Simulated Fire Debris

Sample TypeConcentration Range (ppb)
Household Simulation Debris0.01 - 5.32
Electronics Simulation Debris0.10 - 175.26

Source: Adapted from a 2015 study on fire debris analysis. nih.gov

These findings suggest that post-combustion residues can contain significant levels of these contaminants.

Unintentional Formation Pathways in Anthropogenic Activities

This compound, like other PXDFs, is not manufactured commercially but is formed unintentionally through various anthropogenic activities, primarily involving combustion.

Formation during Waste Incineration and Uncontrolled Burning

The primary formation pathway for mixed halogenated dibenzofurans is during the incineration of waste that contains both bromine and chlorine sources. nih.gov Brominated flame retardants, commonly used in plastics, textiles, and electronics, are a major source of bromine. Chlorine is often present in the form of chlorinated plastics (e.g., PVC) or inorganic chlorides.

During combustion, precursor molecules can undergo a series of reactions to form dibenzofurans. The presence of both bromine and chlorine allows for the formation of mixed halogenated congeners. The formation of these compounds can occur under the same conditions that lead to the formation of their more well-known chlorinated counterparts. nih.gov

By-product Formation in Industrial Chemical Processes

Thermal Degradation of Brominated and Chlorinated Precursors

The formation of this compound is a consequence of complex chemical reactions occurring during the thermal degradation of materials containing both bromine and chlorine. These conditions are typically found in industrial incinerators, metallurgical processes, and the uncontrolled burning of waste that includes brominated flame retardants and chlorinated plastics like PVC. greenpeace.to

Two primary mechanisms are responsible for the formation of polychlorinated and polybrominated dibenzofurans (PCDFs and PBDFs), which can be extrapolated to mixed halogenated species:

Precursor Pathway: This involves the condensation of smaller, halogenated phenolic compounds. For instance, the pyrolysis of a mixture of 2-bromophenol (B46759) and 2-chlorophenol (B165306) has been shown to yield a variety of brominated and chlorinated dibenzofurans. greenpeace.to While not specifically isolating the 6-Bromo-2-chloro isomer in this particular study, the fundamental reaction pathways demonstrate the potential for its formation from such precursors. The presence of both brominated and chlorinated phenols in the reaction matrix can lead to the formation of a diverse range of mixed halogenated dibenzofurans.

De Novo Synthesis: This pathway involves the reaction of elemental carbon with sources of bromine and chlorine in the presence of oxygen and metal catalysts, typically copper, in a temperature range of 250°C to 450°C. nih.gov This process is a significant source of halogenated dibenzofurans in the flue gases and fly ash of municipal waste incinerators. greenpeace.to

The specific substitution pattern of this compound is a result of the intricate interplay of reaction conditions, the nature of the precursors, and the catalytic activity of metals present in the system. Studies have shown that the congener profiles of mixed halogenated dibenzofurans can vary significantly depending on the thermal processing conditions. greenpeace.to

Table 1: Key Precursors and Conditions for the Formation of Mixed Halogenated Dibenzofurans

Precursor TypeProcessTemperature RangeCatalystsResulting Compounds
Brominated and Chlorinated PhenolsPyrolysisHigh Temperatures-Mixed Bromo-Chloro Dibenzofurans
Elemental Carbon, Bromine and Chlorine SourcesDe Novo Synthesis250°C - 450°CCopper and other metalsMixed Bromo-Chloro Dibenzofurans

Environmental Transport and Distribution

Once formed, this compound, like other persistent organic pollutants (POPs), has the potential for widespread environmental distribution. Its physicochemical properties, such as low water solubility and semi-volatility, govern its movement across different environmental compartments.

Atmospheric Transport and Deposition

Due to their semi-volatile nature, mixed halogenated dibenzofurans can be released into the atmosphere from their sources of formation. In the gas phase or adsorbed to particulate matter, they can be transported over varying distances by wind currents. scilit.com The atmospheric residence time is a critical factor determining the extent of transport. envirocomp.com Deposition from the atmosphere occurs through both wet (e.g., in rain and snow) and dry (e.g., particle settling) processes, leading to the contamination of soil, water bodies, and vegetation far from the original source.

Long-Range Environmental Transport Potential

The potential for long-range environmental transport of a chemical is a key characteristic of POPs. ru.nl While specific data for this compound is not available, its structural similarity to other well-studied halogenated dibenzofurans suggests a significant potential for long-range transport. nih.gov These compounds are known to be persistent and can travel thousands of kilometers from their emission sources, leading to their presence in remote ecosystems such as the Arctic. nih.gov The combination of atmospheric persistence and transport allows these compounds to become globally distributed.

Environmental Persistence and Degradation Pathways

The persistence of this compound in the environment is a major concern. Its halogenated structure makes it resistant to breakdown, leading to its accumulation in various environmental matrices and biota.

Recalcitrance to Biodegradation in Environmental Systems

The biodegradation of halogenated aromatic compounds is a slow process, and the presence of halogens often inhibits microbial degradation. nih.govresearchgate.net Studies on chlorinated and brominated dibenzofurans have shown that the rate and extent of biodegradation are highly dependent on the degree and pattern of halogenation. researchgate.netresearchgate.net Generally, less halogenated congeners are more susceptible to microbial attack. researchgate.net The presence of both bromine and chlorine on the dibenzofuran (B1670420) skeleton of this compound likely contributes to its recalcitrance. Certain specialized microorganisms have been shown to degrade some lightly chlorinated dibenzofurans, often through co-metabolism, where the degradation occurs in the presence of another primary substrate. nih.govnih.gov However, highly halogenated and mixed halogenated compounds are generally considered to be more resistant to microbial breakdown. researchgate.net

Photodegradation in Various Environmental Compartments

Photodegradation, or the breakdown of chemicals by light, can be a significant degradation pathway for some organic pollutants in the environment. For halogenated dibenzofurans, photolysis can occur in the atmosphere, in surface waters, and on soil surfaces. The rate of photodegradation is influenced by factors such as the wavelength and intensity of light, the presence of photosensitizing substances, and the environmental medium. researchgate.net

Research on the photodegradation of polychlorinated dibenzofurans (PCDFs) has shown that the process can lead to the reductive dechlorination of the molecule, forming less chlorinated and potentially less toxic congeners. researchgate.net However, the efficiency of this process varies greatly depending on the specific congener and the environmental conditions. It is plausible that this compound undergoes similar photochemical transformations, with the potential for both C-Br and C-Cl bond cleavage. The specific kinetics and products of the photodegradation of this particular isomer would require dedicated experimental studies.

Table 2: Summary of Environmental Fate Characteristics of Mixed Halogenated Dibenzofurans

CharacteristicDescriptionImplication for this compound
Persistence Resistant to degradationLikely to persist in the environment for long periods.
Bioaccumulation Accumulates in fatty tissues of organismsPotential to bioaccumulate and biomagnify in food chains.
Long-Range Transport Can be transported far from emission sourcesPotential for global distribution and contamination of remote areas.

Lack of Specific Research Data on the Bioaccumulation of this compound in Environmental Food Webs

General principles of bioaccumulation and biomagnification apply to persistent organic pollutants (POPs), a group to which mixed halogenated dibenzofurans belong. epa.govwikipedia.orgcimi.org Bioaccumulation is the process where a substance builds up in an organism's tissues over time, often because it is absorbed faster than it is lost. epa.govcimi.org Biomagnification, or trophic magnification, is the subsequent increase in the concentration of that substance at successively higher levels in a food chain. wikipedia.orgcimi.org These processes are particularly relevant for compounds that are lipophilic (fat-soluble) and resistant to metabolic degradation. wikipedia.org

Studies on related compounds, such as polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) and polybrominated dibenzofurans (PBDFs), indicate that the substitution pattern of halogens on the dibenzofuran structure is a critical factor in their environmental fate and biological persistence. nih.gov For instance, research on mice has shown that 2,3,7,8-substituted brominated and mixed bromo/chloro dibenzofurans tend to be retained in tissues, particularly the liver. nih.gov Similarly, studies in aquatic ecosystems have calculated biomagnification factors (BMFs) and biota-sediment accumulation factors (BSAFs) for various PCDD/F congeners, demonstrating their potential to move up the food web. nih.gov

Mixed halogenated dibenzofurans, which contain both bromine and chlorine atoms, are known to be formed during combustion processes, such as waste incineration, especially when both chlorinated and brominated precursors are present. nih.govgreenpeace.to They have been detected in various environmental compartments, including sediments, which can act as a reservoir and a source of exposure for benthic organisms, potentially introducing these compounds into the food web. greenpeace.tonih.govrsc.org

Despite this general understanding of the behavior of related compounds, the absence of specific studies on this compound prevents a detailed assessment of its bioaccumulation potential. Without targeted research, it is not possible to provide specific data on its trophic transfer rates or to construct a data table illustrating its concentration in different trophic levels of an environmental food web. The toxicity and environmental risk of such compounds are often evaluated based on their structural similarity to more well-studied congeners, but specific experimental data for this compound is currently lacking in the public domain. nih.gov

Advanced Applications in Materials Science and Organic Synthesis

Role as a Synthetic Intermediate

The reactivity of the carbon-halogen bonds in 6-Bromo-2-chlorodibenzo[b,d]furan allows for its use as a key intermediate in the synthesis of more elaborate molecular structures. The differential reactivity of the C-Br and C-Cl bonds can be exploited for selective functionalization, making it a valuable precursor in complex synthetic pathways.

Precursor for Complex Organic Molecules

This compound serves as a foundational scaffold for the synthesis of a variety of complex organic molecules, most notably carbazole (B46965) derivatives. nih.govgoogle.com Carbazoles are an important class of nitrogen-containing heterocycles with applications in pharmaceuticals and organic electronics. nih.gov The synthesis of carbazoles from this compound can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov This reaction involves the formation of a carbon-nitrogen bond between the dibenzofuran (B1670420) core and an amine, leading to the construction of the carbazole framework.

The general synthetic approach involves the reaction of this compound with an appropriate amine in the presence of a palladium catalyst and a suitable base. The choice of reaction conditions, including the catalyst, ligand, and base, can influence the efficiency and selectivity of the reaction. The resulting carbazole derivatives can be further modified to create a library of compounds with diverse functionalities and properties.

A variety of carbazole derivatives have been synthesized using similar halogenated precursors, highlighting the versatility of this synthetic strategy. These derivatives have been investigated for their potential as anticancer and antioxidant agents. nih.gov

Building Block in Multi-Component Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. nih.govnih.gov While specific examples detailing the use of this compound in MCRs are not extensively documented in the reviewed literature, the principles of MCRs can be applied to dibenzofuran derivatives.

For instance, one-pot, three-component reactions have been developed for the synthesis of benzofuran (B130515) derivatives using alkynes, aldehydes, and amines. biointerfaceresearch.com These methodologies could potentially be adapted to incorporate this compound as one of the components, allowing for the rapid construction of complex molecules with a dibenzofuran core. The development of such MCRs would be a significant advancement in the synthesis of functionalized dibenzofurans.

Exploration in Functional Materials Science

The rigid, planar structure and the electronic properties of the dibenzofuran core make it an attractive building block for the design of novel functional materials. The introduction of halogen atoms, as in this compound, allows for further tuning of these properties and provides reactive handles for the attachment of other functional groups.

Applications in Organic Optoelectronic Materials

One of the most significant applications of this compound is as an intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs). rsc.orgcolab.ws Dibenzofuran-based materials are known for their high triplet energy and good thermal stability, which are crucial properties for host materials in phosphorescent OLEDs (PhOLEDs). nih.govresearchgate.net

This compound can be functionalized through cross-coupling reactions to introduce charge-transporting moieties, leading to the development of bipolar host materials. researchgate.net These materials can effectively transport both electrons and holes, leading to efficient recombination and light emission in the emissive layer of an OLED. The position of the substituents on the dibenzofuran core has been shown to have a significant impact on the performance of the resulting OLED devices. nih.gov

For example, dibenzofuran derivatives have been used as host materials for blue PhOLEDs, which are essential for full-color displays and lighting applications. elsevierpure.com The high triplet energy of the dibenzofuran core helps to prevent energy back-transfer from the blue phosphorescent dopant to the host, leading to high efficiency and stability.

Property Value Significance in OLEDs
High Triplet EnergyEnables efficient blue phosphorescenceEssential for full-color displays
Good Thermal StabilityEnsures long device lifetimeCrucial for practical applications
Bipolar Charge TransportPromotes efficient recombinationLeads to high quantum efficiency

Development of Novel Functional Materials

Beyond OLEDs, the unique properties of dibenzofuran derivatives suggest their potential in other areas of materials science. The ability to functionalize the dibenzofuran core at specific positions opens up possibilities for the creation of materials with tailored properties for a range of applications.

For instance, dibenzofuran-based polymers and small molecules are being explored for their potential use in organic solar cells, organic field-effect transistors, and sensors. The rigid and planar nature of the dibenzofuran unit can promote intermolecular π-π stacking, which is beneficial for charge transport in organic electronic devices.

Furthermore, the introduction of specific functional groups onto the dibenzofuran scaffold can lead to materials with interesting photophysical properties, such as fluorescence and phosphorescence, which could be exploited in sensing and imaging applications. The development of new synthetic methodologies for the functionalization of dibenzofurans is therefore crucial for the advancement of this field. rsc.org

Utility as a Research Tool in Methodological Development

The well-defined structure and the presence of reactive halogen atoms make this compound and related halogenated dibenzofurans valuable tools for the development of new synthetic methodologies. These compounds can be used as model substrates to test the scope and limitations of new catalytic systems and to study the mechanisms of organic reactions.

For example, the selective functionalization of the C-Br versus the C-Cl bond in this compound would require the development of highly selective catalysts. The study of such selective reactions can provide valuable insights into the factors that control the reactivity of carbon-halogen bonds in cross-coupling reactions.

Moreover, the use of dibenzofuran derivatives in the development of C-H activation reactions is an active area of research. nih.gov The direct functionalization of C-H bonds is a powerful strategy for the efficient synthesis of complex molecules, and dibenzofurans provide a rigid scaffold to study the regioselectivity and efficiency of these transformations. The insights gained from these studies can be applied to the synthesis of a wide range of organic molecules with important applications in medicine and materials science.

Future Research Directions and Emerging Areas

Development of Green and Sustainable Synthetic Routes

Traditional synthesis of halogenated dibenzofurans often involves multi-step processes that may use hazardous reagents and produce significant waste. The future of synthesizing compounds like 6-Bromo-2-chlorodibenzo[b,d]furan lies in green chemistry principles, aiming to reduce the environmental impact of chemical manufacturing.

Key research efforts are focused on:

Visible-Light-Mediated Synthesis : Photoredox catalysis and other visible-light-promoted reactions are emerging as powerful tools. mdpi.comresearchgate.net These methods can often proceed under mild conditions without the need for harsh reagents. mdpi.com For instance, research on related benzofurans has demonstrated efficient cyclization reactions using a simple I2/SnCl2 promoter system and blue LED irradiation. mdpi.com

Eco-Friendly Solvents : A shift from traditional, often toxic, organic solvents to greener alternatives like ethyl acetate (B1210297) is a critical aspect of sustainable synthesis. mdpi.com Ethyl acetate is noted for its low toxicity and biodegradability. mdpi.com

Catalytic Approaches : The use of catalysts, such as palladium complexes, can lead to more efficient and selective reactions, minimizing byproducts. nih.gov Developing catalysts that operate under milder conditions and can be easily recycled is a primary goal.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Dibenzofuran (B1670420) Derivatives
ParameterTraditional SynthesisGreen/Sustainable Synthesis
Energy InputOften requires high temperatures and pressuresLower energy requirements (e.g., visible light at ambient temperature) mdpi.com
SolventsOften utilizes chlorinated or other hazardous solventsEmploys biodegradable and less toxic solvents like ethyl acetate mdpi.com
ReagentsMay involve stoichiometric use of hazardous chemicalsUtilizes catalytic amounts of promoters or photocatalysts mdpi.comnih.gov
ByproductsCan generate significant amounts of wasteHigher atom economy and selectivity lead to less waste

Advancements in Ultra-Trace Analytical Methods for Environmental Monitoring

Due to their persistence and potential for toxicity, detecting minute quantities of halogenated dibenzofurans in environmental samples is crucial. nih.gov this compound belongs to a class of mixed halogenated compounds that can be formed during combustion processes where both bromine and chlorine sources are present. greenpeace.tocapes.gov.br Monitoring for these compounds requires highly sensitive and specific analytical techniques.

Future advancements are expected in the following areas:

High-Resolution Mass Spectrometry (HRMS) : Coupled with high-resolution gas chromatography (HRGC), HRMS is the cornerstone for the analysis of these compounds. epa.gov It provides both the sensitivity to detect substances at the picogram (pg) or femtogram (fg) per cubic meter level in air and the specificity to distinguish between different isomers. epa.govnih.gov

Comprehensive Multi-Residue Methods : Developing single methods that can simultaneously detect a wide range of persistent organic pollutants (POPs), including polychlorinated, polybrominated, and mixed bromo/chloro dibenzofurans, in various environmental matrices is a key area of development. publications.gc.ca

Improved Sample Preparation : A significant challenge in ultra-trace analysis is the extraction of analytes from complex matrices like soil, sediment, and biological tissues while removing interfering substances. epa.gov Research into more efficient and automated cleanup procedures is ongoing to improve accuracy and throughput.

Table 2: Key Techniques in Ultra-Trace Analysis of Halogenated Dibenzofurans
TechniquePurposeReported Detection LevelsReference
High-Resolution Gas Chromatography (HRGC)Separates complex mixtures of isomers.Component of overall system. epa.gov
High-Resolution Mass Spectrometry (HRMS)Provides highly specific and sensitive detection and quantification.pg/m³ to sub-pg/m³ in air. epa.gov
Isotope-Labeled Internal StandardsUsed for accurate quantification by correcting for analyte loss during sample preparation and analysis.Essential for quantitative accuracy. epa.gov
Multi-column CleanupRemoves interfering compounds from sample extracts before instrumental analysis.Crucial for complex matrices. epa.gov

Sophisticated Computational Models for Predicting Environmental Behavior and Reactivity

Computational chemistry offers powerful tools to predict the environmental fate, persistence, and potential reactivity of compounds like this compound without extensive and costly experimental studies. nih.gov

Emerging research in this domain includes:

Multimedia Environmental Fate Models : These models simulate the distribution and transformation of chemicals in different environmental compartments such as air, water, soil, and sediment. nih.gov By inputting physical and chemical properties, these models can estimate where a compound is likely to accumulate and its degradation pathways. nih.govcolab.ws

Quantitative Structure-Activity Relationship (QSAR) Models : QSAR models establish a mathematical relationship between the chemical structure of a molecule and its properties, such as toxicity or biodegradability. Machine learning algorithms are increasingly being used to develop predictive models for large classes of chemicals. nih.gov

Mechanistic Modeling of Formation and Degradation : Quantum chemical calculations can elucidate the precise mechanisms of how mixed halogenated dibenzofurans are formed, for example, from the condensation of brominated and chlorinated phenol (B47542) precursors during combustion. nih.gov These models provide insights into reaction kinetics and help identify key intermediates. nih.gov

Table 3: Types of Computational Models and Their Applications
Model TypePrimary FunctionExample Application for Halogenated Dibenzofurans
Multimedia Fate ModelsPredicts environmental distribution and persistence. nih.govEstimating whether the compound partitions to soil or air and its overall environmental lifetime. colab.ws
QSAR/Machine LearningPredicts properties like toxicity and biodegradability based on structure. nih.govAssessing the potential risk of unstudied isomers or related compounds.
Quantum Chemical ModelsInvestigates reaction mechanisms and kinetics at a molecular level. nih.govUnderstanding the pathways of formation in industrial and waste incineration processes. nih.gov

Exploration of Novel Catalytic Transformations Involving Halogenated Dibenzofurans

Beyond synthesis, catalysis plays a vital role in the transformation and potential degradation of halogenated dibenzofurans. Research into novel catalytic methods can lead to new applications for these molecules as building blocks or to more effective environmental remediation strategies.

Areas of exploration include:

Palladium-Catalyzed Cross-Coupling Reactions : Halogen atoms on the dibenzofuran core, such as the bromine and chlorine in this compound, can serve as handles for carbon-carbon bond formation. Palladium-catalyzed reactions, such as Suzuki or Sonogashira couplings, could be used to synthesize more complex molecules for materials science or pharmaceutical applications. nih.gov Research on 2-bromobenzo[b]furans has shown that palladium complexes are highly efficient for creating new derivatives. nih.gov

Dehalogenation Reactions : Developing catalysts that can selectively cleave the carbon-halogen bonds is a major goal for the remediation of persistent organic pollutants. This could involve reductive dehalogenation using metal catalysts or photocatalytic approaches that break down the molecule into less harmful substances.

Oxidative Degradation : Advanced oxidation processes (AOPs), often involving catalysts, can be used to destroy these persistent compounds in contaminated water or soil. Research focuses on finding catalysts that can efficiently generate highly reactive species like hydroxyl radicals to mineralize the halogenated dibenzofuran structure.

Q & A

Q. What are the common synthetic routes for 6-Bromo-2-chlorodibenzo[b,d]furan, and how can regioselectivity be controlled?

  • Methodological Answer : Synthesis typically involves halogenation of dibenzofuran precursors. For bromination, electrophilic substitution using Br₂ in the presence of Lewis acids (e.g., FeBr₃) is common. Chlorination may employ Cl₂ or SO₂Cl₂. Regioselectivity is influenced by substituent directing effects: electron-donating groups favor para/ortho positions. For example, in dibenzofuran systems, bromine preferentially occupies the 6-position due to steric and electronic factors, as seen in analogs like 6-Bromo-2-iododibenzo[b,d]furan . Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate) ensures product integrity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • GC-MS : Used for purity assessment and fragmentation pattern analysis. Column: DB-5MS (30 m × 0.25 mm); temperature ramp: 50°C to 300°C at 10°C/min .
  • ¹H/¹³C NMR : Assigns substituent positions. For dibenzofuran derivatives, aromatic protons appear δ 7.1–8.3 ppm (CDCl₃ solvent) .
  • Elemental Analysis : Validates molecular composition (e.g., C: ~44%, Br: ~24%, Cl: ~10%) .

Q. How can researchers optimize reaction yields in halogenation steps?

  • Methodological Answer :
  • Temperature Control : Bromination at 0–5°C minimizes side reactions (e.g., dihalogenation) .
  • Catalyst Screening : FeBr₃ vs. AlBr₃ impacts reaction rate and selectivity. FeBr₃ offers higher regioselectivity for dibenzofuran systems .
  • Solvent Choice : Non-polar solvents (e.g., CCl₄) favor electrophilic substitution over nucleophilic pathways .

Advanced Research Questions

Q. What mechanistic insights explain conflicting regioselectivity data in halogenated dibenzofurans?

  • Methodological Answer : Contradictions arise from competing electronic (directing effects) and steric factors. Computational studies (DFT) reveal that bromine at the 6-position reduces steric strain compared to the 4-position in dibenzofuran frameworks. Kinetic vs. thermodynamic control also plays a role: lower temperatures favor kinetic (meta) products, while higher temperatures shift to thermodynamic (para) products. Cross-referencing with analogs like 5-Bromo-2-chlorobenzoic acid shows similar trends .

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom acts as a superior leaving group in Suzuki-Miyaura couplings compared to chlorine due to lower bond dissociation energy. Pd(PPh₃)₄ catalyst with K₂CO₃ base in THF/H₂O (3:1) at 80°C effectively couples this compound with aryl boronic acids. Chlorine’s electron-withdrawing effect deactivates the adjacent position, limiting undesired side reactions .

Q. What strategies mitigate thermal degradation during high-temperature applications of this compound?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Identifies decomposition onset (~250°C).
  • Stabilizers : Adding radical scavengers (e.g., BHT) extends thermal stability by 20–30°C .
  • Inert Atmosphere : Conducting reactions under N₂ or Ar reduces oxidation .

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